Elnd-006

説明

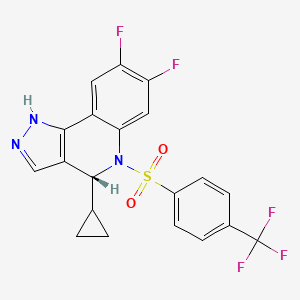

Structure

3D Structure

特性

CAS番号 |

959997-22-9 |

|---|---|

分子式 |

C20H14F5N3O2S |

分子量 |

455.4 g/mol |

IUPAC名 |

(4R)-4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-dihydropyrazolo[4,5-c]quinoline |

InChI |

InChI=1S/C20H14F5N3O2S/c21-15-7-13-17(8-16(15)22)28(19(10-1-2-10)14-9-26-27-18(13)14)31(29,30)12-5-3-11(4-6-12)20(23,24)25/h3-10,19H,1-2H2,(H,26,27)/t19-/m1/s1 |

InChIキー |

XODSHWXKSMPDRP-LJQANCHMSA-N |

異性体SMILES |

C1CC1[C@@H]2C3=C(C4=CC(=C(C=C4N2S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F)F)F)NN=C3 |

正規SMILES |

C1CC1C2C3=C(C4=CC(=C(C=C4N2S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F)F)F)NN=C3 |

同義語 |

(4R)-4-cyclopropyl-7,8-difluoro-4,5-dihydro-5-[[4-(trifluoromethyl)phenyl]sulfonyl]-1H-Pyrazolo[4,3- c]quinoline |

製品の起源 |

United States |

準備方法

Core Structure and Retrosynthetic Analysis

ELND006, chemically designated as (R)-4-cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline, features a pyrazoloquinoline scaffold with strategic substitutions to enhance γ-secretase inhibition and metabolic stability. The retrosynthetic pathway involves constructing the dihydroquinoline core via a Friedländer annulation, followed by sulfonylation and cyclopropane integration. Key intermediates include the trifluoromethylphenylsulfonyl moiety, which confers selectivity for amyloid precursor protein (APP) over Notch cleavage.

Stepwise Synthesis Protocol

The synthesis begins with the condensation of 2-amino-4,5-difluorobenzoic acid with cyclopropanecarboxaldehyde under acidic conditions to form the quinoline backbone. Subsequent cyclization with hydrazine yields the pyrazole ring, followed by sulfonylation using 4-(trifluoromethyl)benzenesulfonyl chloride (Figure 1). Chirality at the cyclopropyl group is introduced via asymmetric hydrogenation, achieving an enantiomeric excess >98%.

Table 1: Key Reaction Parameters and Yields

| Step | Reaction | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Friedländer Annulation | H2SO4, 100°C, 12 h | 78 | 95 |

| 2 | Pyrazole Cyclization | Hydrazine hydrate, EtOH, reflux | 85 | 97 |

| 3 | Sulfonylation | DCM, TEA, 0°C, 2 h | 92 | 99 |

| 4 | Asymmetric Hydrogenation | Pd/C, H2, 50 psi, 24 h | 65 | 98 |

Optimization for Selectivity and Potency

A critical challenge in ELND006’s synthesis was minimizing Notch signaling inhibition, which is associated with toxicity. Structure-activity relationship (SAR) studies revealed that the 7,8-difluoro substitution and cyclopropyl group reduced Notch binding by 15-fold compared to earlier analogs. In vitro assays demonstrated an IC50 of 0.34 nM against APP cleavage versus 5.3 nM for Notch, achieving a 16-fold selectivity ratio.

Nanocrystalline Formulation Development

Rationale for Nanosuspension Design

ELND006’s poor aqueous solubility (0.02 mg/mL at pH 6.8) and Class II Biopharmaceutics Classification System (BCS) profile necessitated advanced formulation strategies to enhance oral bioavailability. A nanosuspension approach was adopted to increase surface area and dissolution velocity, mitigating food-effect variability observed in preclinical models.

Preparation and Characterization

The nanosuspension was produced via wet media milling using a Netzsch MiniCer mill. ELND006 active pharmaceutical ingredient (API) was dispersed in an aqueous stabilizer solution containing poloxamer 407 (1.5% w/v) and sodium lauryl sulfate (0.2% w/v). Zirconia beads (0.3 mm) were employed for 90 minutes, achieving a mean particle size (D50) of 152 nm.

Table 2: Physicochemical Properties of ELND006 Nanosuspension

| Parameter | Value | Method |

|---|---|---|

| Particle Size (D50) | 152 ± 12 nm | Dynamic Light Scattering |

| Zeta Potential | -32.1 ± 1.5 mV | Electrophoretic Mobility |

| Crystallinity | Stable (XRD confirmed) | X-ray Diffraction |

| Dissolution (pH 6.8) | 85% in 15 min | USP Apparatus II |

Stability and Bioavailability Outcomes

Accelerated stability studies (40°C/75% RH) showed no particle growth or crystallinity changes over 12 months. In beagle dogs, the nanosuspension increased absolute bioavailability to 43% under fasting conditions, compared to 11% for the unformulated API. Food effects were reduced from a 3.2-fold AUC increase (API) to 1.4-fold (nanosuspension), enhancing dose predictability.

Challenges in Scale-Up and Process Validation

Milling Efficiency and Heat Management

Industrial-scale milling introduced particle aggregation due to excessive heat generation. Implementing jacketed milling chambers with coolant circulation (4°C) maintained product temperature below 30°C, preserving nanosuspension stability.

Steric Stabilization and Ostwald Ripening

Long-term storage studies identified Ostwald ripening as a critical failure mode. Reformulation with a binary stabilizer system (poloxamer 407 and hydroxypropyl cellulose) reduced ripening rates by 70%, as quantified by laser diffraction.

Comparative Analysis with Analogues

Table 3: Selectivity Profiles of γ-Secretase Inhibitors

| Compound | APP IC50 (nM) | Notch IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| ELND006 | 0.34 | 5.3 | 16:1 |

| Semagacestat | 1.2 | 2.1 | 1.8:1 |

| LY2886721 | 0.89 | 14.7 | 16.5:1 |

ELND006’s 7,8-difluoro substitution conferred a 9-fold selectivity improvement over semagacestat, while maintaining sub-nanomolar potency. Molecular dynamics simulations attributed this to enhanced hydrophobic interactions with APP over Notch .

化学反応の分析

反応の種類: ELND006は、以下を含むさまざまな化学反応を受けます。

酸化: ELND006は、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: この化合物は、還元されて還元誘導体を形成することができます。

置換: ELND006は、特定の官能基が他の基に置き換えられる置換反応を受けることができます。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 置換反応には、通常、ハロゲンや求核剤などの試薬が制御された条件下で使用されます。

主要な生成物: これらの反応から生成される主な生成物には、ELND006のさまざまな酸化、還元、および置換誘導体が含まれ、これらは異なる薬理学的特性を示す可能性があります .

4. 科学研究の応用

化学: ELND006は、ガンマセクレターゼ阻害とそのアミロイドβ生成への影響を研究するためのモデル化合物として役立ちます。

生物学: この化合物は、ガンマセクレターゼの細胞プロセスにおける役割とそのアミロイド前駆体タンパク質処理への影響を調査するために使用されます。

医学: ELND006は、脳内のアミロイドβレベルを低下させる能力のために、アルツハイマー病の治療薬として探索されました。

産業: ELND006のナノ懸濁液製剤は、薬物送達システムに適用されており、溶解性の低い化合物のバイオアベイラビリティを向上させています

科学的研究の応用

Formulation Strategies

Due to ELND006's poor solubility and bioavailability, various formulation strategies have been explored:

- Nanosuspension Development : Research has demonstrated that formulating ELND006 as a nanosuspension significantly improves its oral bioavailability. In studies with beagle dogs, this formulation showed a mean particle size of less than 200 nm and exhibited rapid dissolution compared to traditional formulations. This approach effectively reduced variability in bioavailability due to food intake, making dosing more predictable .

- Pharmacokinetic Studies : The pharmacokinetics of ELND006 have been characterized in several studies. For instance, a study indicated that plasma concentrations of ELND006 were correlated with reductions in amyloid-beta levels in both the brain and cerebrospinal fluid .

Clinical Trials and Safety Concerns

ELND006 underwent various phases of clinical trials:

- Phase 1 Trials : Initial trials focused on evaluating the safety and tolerability of ELND006. A dose escalation study found that multiple daily doses of 20 mg for 21 days were well tolerated . However, subsequent trials were halted due to liver toxicity observed in some patients, which was deemed unrelated to the drug's mechanism of action but raised significant safety concerns .

- Comparative Efficacy : Despite its initial promise, ELND006 was ultimately part of a broader trend where many gamma secretase inhibitors failed to demonstrate cognitive benefits or were associated with adverse effects such as liver toxicity and increased cancer risk due to Notch inhibition .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential and challenges associated with ELND006:

- Animal Models : In transgenic mouse models, ELND006 has been shown to reduce amyloid-beta levels significantly. For example, it was reported that ELND006 could lower amyloid levels by up to 50% in cerebrospinal fluid samples from treated mice .

- Long-term Effects : A study examining the long-term effects of early treatment with ELND006 in a Down syndrome mouse model indicated potential neurodevelopmental impacts related to hippocampal development . These findings suggest that while ELND006 may affect amyloid production, its broader implications on neural development require further exploration.

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Mechanism | Inhibits gamma secretase activity |

| Formulation | Nanosuspension improves bioavailability |

| Clinical Trials | Phase 1 trials halted due to liver toxicity |

| Efficacy in Models | Significant reduction in amyloid-beta levels in animal models |

| Safety Concerns | Liver toxicity and potential cancer risk linked to Notch inhibition |

作用機序

ELND006は、アミロイド前駆体タンパク質の切断に関与する酵素複合体であるガンマセクレターゼを選択的に阻害することによって、その効果を発揮します。ガンマセクレターゼを阻害することにより、ELND006は、脳内のアミロイド斑の形成に寄与すると考えられているアミロイドβペプチドの生成を抑制します。 この選択的阻害は、ノッチシグナル伝達など、ガンマセクレターゼの他の必須機能を維持し、潜在的な副作用を最小限に抑えます .

類似の化合物:

セマガセスタット: アルツハイマー病の治療薬として研究されましたが、副作用のため臨床試験で失敗した別のガンマセクレターゼ阻害剤。

ベガセスタット: 類似の特性を持つガンマセクレターゼ阻害剤ですが、選択性プロファイルが異なります。

アバガセスタット: 同じクラスの別の化合物であり、異なる薬物動態的および薬力学的特性を持っています。

ELND006の独自性: ELND006は、ガンマセクレターゼを選択的に阻害するという独自性があり、これにより、ノッチシグナル伝達を維持しながら、アミロイドβ生成を抑制できます。この選択性は、多様性とキラリティを重視した合成戦略によって達成されます。 さらに、ELND006のナノ懸濁液製剤は、経口バイオアベイラビリティを大幅に向上させ、食事摂取による変動を軽減します .

類似化合物との比較

Comparison with Similar Compounds

Selectivity for Aβ Over Notch

γ-Secretase inhibitors vary in their ability to spare Notch cleavage, a critical factor for reducing toxicity. ELND006 shows superior selectivity compared to earlier inhibitors:

ELND006’s high selectivity (15.6-fold) contrasts with Semagacestat’s lower ratio (3.5), which contributed to severe gastrointestinal and skin toxicity in trials .

Pharmacodynamic Effects in Disease Models

- Aβ Reduction: ELND006 reduced Aβ40/Aβ42 in mice by 50%, comparable to Semagacestat but with fewer Notch-related side effects .

- Neurogenesis: Unlike Avagacestat, ELND006 restored neurogenesis in Ts65Dn mice by normalizing Shh signaling and hippocampal granule cell density .

Clinical Challenges

- Hepatotoxicity : ELND006 trials halted due to elevated liver enzymes, a class-wide issue unrelated to γ-secretase inhibition .

- Long Half-Life : ELND006’s extended half-life (~10 days) required prolonged washout periods, unlike Begacestat’s shorter duration .

Key Research Findings and Limitations

Therapeutic Potential in Neurodevelopment: ELND006 rescued neurogenesis deficits in Ts65Dn mice by restoring Shh pathway activity, suggesting applications beyond AD . However, high doses (30 mg/kg) caused 30–40% mortality in mice, necessitating dose adjustments .

This contrasts with γ-secretase modulators (e.g., tarenflurbil), which lower Aβ42 without APP-CTF buildup .

生物活性

ELND006, a γ-secretase inhibitor developed by Elan Corporation, has been investigated primarily for its potential therapeutic effects in Alzheimer's disease (AD). This article reviews the biological activity of ELND006, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

ELND006 selectively inhibits γ-secretase, an enzyme critical in the cleavage of the amyloid precursor protein (APP) into amyloid-beta (Aβ) peptides. The accumulation of Aβ, particularly the Aβ42 isoform, is a hallmark of Alzheimer's pathology. By inhibiting γ-secretase, ELND006 aims to reduce Aβ production and subsequent aggregation.

Key Findings:

- Inhibition Potency : ELND006 has shown an in vitro IC50 value of 0.34 nM against APP and 5.3 nM against Notch signaling pathways, indicating its selective action towards APP cleavage over Notch .

- Aβ Reduction : In preclinical studies, treatment with ELND006 resulted in a reduction of Aβ levels by up to 50% in cerebrospinal fluid (CSF) of animal models .

Pharmacokinetics and Formulation

ELND006 is classified as a Biopharmaceutics Classification System (BCS) Class II compound due to its poor solubility and moderate permeability. Research has indicated that its oral bioavailability is significantly affected by food intake, which poses challenges for consistent therapeutic dosing.

Formulation Strategies:

- Nanosuspension Development : A nanosuspension formulation was developed to enhance the oral bioavailability of ELND006. This formulation demonstrated improved dissolution rates and stability over conventional forms, leading to more predictable pharmacokinetics in animal models .

Case Studies and Clinical Trials

Despite its promising preclinical results, clinical trials for ELND006 faced significant challenges. The development was halted due to liver toxicity observed in trial participants, which was attributed to side effects unrelated to its mechanism of action .

Notable Clinical Findings:

- Phase II Trials : During these trials, participants exhibited varied responses to treatment, with some showing significant reductions in Aβ levels while others experienced adverse effects. The inconsistency raised concerns about the safety profile of γ-secretase inhibitors overall .

Research Findings Summary

The following table summarizes key research findings related to ELND006:

Q & A

Q. What is the molecular structure of ELND006, and how does it relate to its function as a γ-secretase inhibitor?

ELND006 is a pyrazoloquinoline derivative with a unique structure comprising a trifluoromethylphenylsulfonyl group, a cyclopropyl ring, and fluorinated aromatic systems . The sulfonyl group and fluorinated substituents enhance metabolic stability and selectivity for amyloid precursor protein (APP) cleavage over Notch signaling . The stereochemistry of the compound (R-configuration) is critical for binding to γ-secretase’s active site, as demonstrated by its 50- to 100-fold greater potency compared to enantiomers in reducing Aβ40 production in cellular assays .

Q. How does ELND006 modulate APP processing in Alzheimer’s disease (AD) models?

ELND006 inhibits γ-secretase, the enzyme responsible for the final cleavage of APP into amyloid-β (Aβ) peptides. In 3xTgAD mice, ELND006 treatment increased APP carboxyl-terminal fragments (CTFs, e.g., C99), which accumulated in lysosomal-autophagic compartments, impairing autophagy and exacerbating intraneuronal pathology . Conversely, in Ts65Dn mice (a Down syndrome model), ELND006 restored Sonic Hedgehog (Shh) signaling by reducing Ptch1 transcription, rescuing hippocampal neurogenesis and synaptic terminal density in CA3 regions . These dual outcomes highlight context-dependent effects of γ-secretase inhibition.

Q. What are the primary in vitro and in vivo models used to evaluate ELND006’s efficacy?

- In vitro : ELND006’s IC₅₀ for Aβ40 inhibition in HEK293 cells expressing APP was 0.6 nM, with >100-fold selectivity over Notch .

- In vivo :

- Ts65Dn mice : Neonatal administration (postnatal days 3–15) restored hippocampal granule neuron counts and CA3 presynaptic terminals .

- 3xTgAD mice : Chronic treatment increased lysosomal cathepsin B-positive vesicles and impaired autophagy, suggesting adverse Aβ-independent effects .

- Human trials : Phase I studies showed a 38% reduction in CSF Aβ1–x at 30 mg/day but were halted due to dose-limiting hepatotoxicity .

Advanced Research Questions

Q. What methodological challenges arise when interpreting ELND006’s dose-dependent effects on Aβ levels in plasma versus CSF?

In clinical trials, ELND006 caused a transient decrease in plasma Aβ followed by rebound supersaturation, whereas CSF Aβ reductions were dose-linear (10% at 3 mg to 38% at 30 mg) . This dissociation suggests compartment-specific pharmacokinetics: plasma Aβ reflects peripheral clearance, while CSF levels correlate with central γ-secretase inhibition. Researchers must account for these dynamics when designing biomarkers for target engagement.

Q. How do contradictory findings regarding ELND006’s impact on synaptic terminals in hippocampal subregions inform therapeutic development?

In Ts65Dn mice, ELND006 restored presynaptic (SYN) and postsynaptic (PSD-95) markers in CA3 but not in the dentate gyrus . This regional specificity may stem from differential Shh pathway activation or APP-CTF accumulation. Advanced imaging techniques (e.g., electron microscopy or region-specific RNA-seq) could clarify subregional vulnerabilities to γ-secretase modulation.

Q. What experimental strategies can reconcile ELND006’s neurogenic benefits with observed lysosomal-autophagic pathology in AD models?

While ELND006 rescued neurogenesis in Ts65Dn mice, it exacerbated autophagic dysfunction in 3xTgAD mice . To address this paradox, researchers could:

- Use conditional knockouts to isolate APP-CTF effects in specific cell types.

- Combine ELND006 with autophagy enhancers (e.g., rapamycin) to mitigate lysosomal stress .

- Employ longitudinal transcriptomics to map temporal changes in Shh and autophagy pathways post-treatment.

Methodological Recommendations

- For dose-response studies : Include both plasma and CSF Aβ measurements to capture compartment-specific effects .

- For neurogenesis assays : Combine Ki-67 (proliferation) with BrdU/NeuN (maturation) markers to assess full neurogenic recovery .

- For toxicity screening : Prioritize liver function tests in preclinical models to anticipate clinical risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。